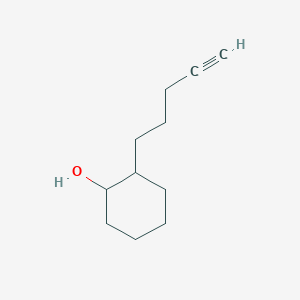

2-(Pent-4-yn-1-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

88854-26-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-pent-4-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h1,10-12H,3-9H2 |

InChI Key |

JTWONVNSXVBERG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1CCCCC1O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Pent 4 Yn 1 Yl Cyclohexan 1 Ol

Reactions of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group, known for its ability to participate in cycloadditions, controlled reductions, and various functionalization reactions.

The terminal alkyne of 2-(pent-4-yn-1-yl)cyclohexan-1-ol is an ideal participant in click chemistry, most notably the Huisgen 1,3-dipolar cycloaddition. nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, which in this case is the alkyne. nih.gov The result is the formation of a stable, five-membered 1,2,3-triazole ring. wikipedia.org

While the thermal Huisgen cycloaddition can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles), the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, yielding exclusively the 1,4-isomer. wikipedia.org The CuAAC is considered a premier example of a click reaction due to its high efficiency, mild reaction conditions, and broad functional group tolerance. wikipedia.org The reaction of this compound with an azide (R-N₃) under Cu(I) catalysis would yield a 1,4-disubstituted triazole, effectively linking the cyclohexanol-containing fragment to the 'R' group of the azide. This methodology is widely used in drug discovery, bioconjugation, and materials science for the construction of complex molecular architectures. precisepeg.comugent.be

Table 1: Huisgen 1,3-Dipolar Cycloaddition of this compound

| Reactant | Reagent | Catalyst | Product | Reaction Type |

| This compound | Organic Azide (R-N₃) | Copper(I) | 1-(Substituted)-4-((2-hydroxycyclohexyl)butyl)-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| This compound | Organic Azide (R-N₃) | Heat | Mixture of 1,4- and 1,5-substituted triazoles | Thermal Huisgen 1,3-Dipolar Cycloaddition |

The triple bond of this compound can be selectively reduced. A common method for the partial hydrogenation of an alkyne to a cis-alkene is through the use of Lindlar's catalyst. wikipedia.orgmasterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate and poisoned with a lead salt (like lead acetate) and often quinoline. wikipedia.orgmasterorganicchemistry.com The poison deactivates the catalyst just enough to prevent over-reduction to the alkane. wikipedia.orgyoutube.com The hydrogenation occurs with syn-addition of two hydrogen atoms across the alkyne, resulting in the formation of the corresponding cis-alkene, 2-(pent-4-en-1-yl)cyclohexan-1-ol. wikipedia.orgquimicaorganica.org

The alkyne can also undergo hydration reactions. In the presence of aqueous acid and a mercury(II) sulfate (B86663) catalyst, hydration follows Markovnikov's rule. libretexts.orgkhanacademy.org This means the hydroxyl group adds to the more substituted carbon of the triple bond, initially forming an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgkhanacademy.org For this compound, this reaction would produce 2-(4-oxopentyl)cyclohexan-1-ol.

Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov hydration. libretexts.orglibretexts.org Reaction with a sterically hindered borane (B79455) like disiamylborane (B86530) (Sia₂BH) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, results in the addition of the hydroxyl group to the terminal carbon. libretexts.org The resulting enol tautomerizes to an aldehyde, which in this case would be 5-(2-hydroxycyclohexyl)pentanal. libretexts.orglibretexts.org

Table 2: Hydrogenation and Hydration Products of the Alkyne Moiety

| Reaction Type | Reagents | Intermediate | Final Product |

| Lindlar Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | - | cis-2-(Pent-4-en-1-yl)cyclohexan-1-ol |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Vinylic alcohol (enol) | 2-(4-Oxopentyl)cyclohexan-1-ol (a ketone) |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Vinylic alcohol (enol) | 5-(2-Hydroxycyclohexyl)pentanal (an aldehyde) |

The presence of a weakly acidic proton on the terminal alkyne allows for its deprotonation by a strong base (like sodium amide) to form a sodium acetylide. This acetylide anion is a potent nucleophile and can be used to form new carbon-carbon bonds. semanticscholar.org It can react with a variety of electrophiles, such as alkyl halides in an S_N2 reaction or with aldehydes and ketones to form new alcohols. mdpi.com This provides a straightforward method for extending the carbon chain and introducing further complexity into the molecule. The ability to transform an internal alkyne to a terminal one via the "alkyne zipper" reaction underscores the synthetic value of the terminal position, which this molecule already possesses. semanticscholar.org

Reactions of the Cyclohexanol (B46403) Hydroxyl Group

The secondary alcohol of the cyclohexanol ring offers another site for chemical modification, primarily through oxidation, reduction, and substitution-type reactions like esterification and etherification. nih.gov

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. masterorganicchemistry.com The choice of oxidizing agent determines the harshness of the reaction conditions. "Strong" oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), readily perform this transformation. masterorganicchemistry.com Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) also efficiently oxidize secondary alcohols to ketones with fewer side reactions. masterorganicchemistry.com The product of this oxidation would be 2-(pent-4-yn-1-yl)cyclohexanone. nih.gov

The reduction pathway typically refers to the conversion of the corresponding ketone back to the secondary alcohol. If 2-(pent-4-yn-1-yl)cyclohexanone were the starting material, it could be reduced to this compound using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent often used in protic solvents like ethanol, while the more reactive LiAlH₄ requires an anhydrous ether solvent followed by a separate aqueous or acidic workup. youtube.com

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. This reaction, known as esterification, would result in the formation of a cyclohexyl ester, attaching a new functional group to the molecule via an ester linkage.

Etherification, the formation of an ether, can be achieved through various methods. A common approach is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (such as sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then react with a primary alkyl halide in an S_N2 reaction to form an ether, yielding a 1-alkoxy-2-(pent-4-yn-1-yl)cyclohexane.

Nucleophilic Substitution Reactions Involving the Alcohol Moiety

The secondary alcohol group in this compound is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the hydroxyl (-OH) group, or a derivative thereof, by a nucleophile. For the hydroxyl group to be displaced, it must first be converted into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. This is typically achieved by protonation of the alcohol under acidic conditions to form an oxonium ion or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

The mechanism of substitution can proceed via two primary pathways: the S\N1 (substitution nucleophilic unimolecular) and S\N2 (substitution nucleophilic bimolecular) pathways. youtube.comlibretexts.org

S\N2 Mechanism : This pathway involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com This mechanism is favored by primary and less so by secondary substrates due to steric hindrance. For this compound, being a secondary alcohol, the S\N2 pathway is possible but may be slower than for a primary alcohol. The reaction leads to an inversion of stereochemistry at the carbon center. youtube.com

S\N1 Mechanism : This two-step mechanism involves the initial slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. youtube.comlibretexts.org Tertiary and secondary substrates can undergo S\N1 reactions because they can form relatively stable secondary or tertiary carbocations. libretexts.org The secondary carbocation that would form from this compound can be stabilized by the adjacent alkyl chain. This pathway typically results in a racemic mixture of products if the starting material is chiral.

The choice between the S\N1 and S\N2 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgyoutube.com

| Factor | S\N1 Reaction | S\N2 Reaction |

| Substrate | Favored for tertiary > secondary | Favored for methyl > primary > secondary |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Leaving Group | A good leaving group is essential | A good leaving group is important |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Kinetics | First-order rate = k[Substrate] | Second-order rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The presence of both an alcohol and a terminal alkyne within the same molecule, separated by a flexible alkyl chain, makes this compound an ideal substrate for intramolecular reactions. These reactions can lead to the formation of new cyclic structures, often with high levels of stereocontrol.

Metal-Catalyzed Cycloetherification and Furanone Formation

Intramolecular cycloetherification of this compound would involve the nucleophilic attack of the hydroxyl group onto the alkyne, which is activated by a metal catalyst. This process can lead to the formation of cyclic ethers. Transition metals such as gold, platinum, palladium, and silver are commonly employed to catalyze such transformations. The reaction typically proceeds through the activation of the alkyne by the metal catalyst, making it more electrophilic and susceptible to attack by the internal nucleophile (the hydroxyl group).

Depending on the reaction conditions and the catalyst used, different ring sizes can be formed. For this compound, a 6-exo-dig cyclization would lead to the formation of a tetrahydropyran (B127337) ring fused to the cyclohexane (B81311) ring, while a 7-endo-dig cyclization would result in a seven-membered oxepine ring.

Furthermore, under oxidative conditions, the alkyne moiety can be transformed, and subsequent cyclization can lead to the formation of furanones. nih.gov Furanones are a class of cyclic organic compounds that are found in some natural products and are of interest in medicinal chemistry and materials science. nih.govnih.gov The formation of a furanone from this compound would likely involve oxidation of the alkyne and subsequent intramolecular attack by the alcohol, followed by rearrangement.

| Catalyst Type | Typical Metals | Potential Product from this compound |

| Alkyne Activation | Au(I), Au(III), Pt(II), Ag(I) | Fused or spiro-cyclic ethers |

| Oxidative Cyclization | Pd(II), Ru(II) | Fused furanone derivatives |

Mechanistic Investigations of Key Chemical Transformations of this compound

The mechanisms of the aforementioned reactions as they would apply to this compound are of significant theoretical interest.

Nucleophilic Substitution : Mechanistic studies would focus on determining the kinetic order of the reaction to distinguish between S\N1 and S\N2 pathways. youtube.com This could involve varying the concentrations of the substrate and nucleophile and monitoring the reaction rate. Stereochemical studies of the products would also be crucial; an inversion of stereochemistry would point to an S\N2 mechanism, while racemization would suggest an S\N1 pathway. youtube.comlibretexts.org

Metal-Catalyzed Cycloetherification : Investigating the mechanism of metal-catalyzed cyclizations would involve identifying the active catalytic species and any intermediates. Techniques such as in-situ spectroscopy (e.g., NMR, IR) could be used to observe the catalyst-substrate complex. Density Functional Theory (DFT) calculations are often employed to model the reaction pathway, compare the energies of different transition states (e.g., for exo vs. endo cyclization), and rationalize the observed product distribution.

Sigmatropic Rearrangements : Mechanistic investigations of potential sigmatropic rearrangements would involve isotopic labeling studies to trace the movement of atoms during the rearrangement. For example, substituting a specific carbon atom with ¹³C would allow its position in the product to be determined, confirming the connectivity changes predicted by the proposed mechanism. Computational studies are also invaluable for understanding the orbital symmetry requirements and the geometry of the transition state in these pericyclic reactions. libretexts.org

Spectroscopic and Structural Characterization Methodologies for 2 Pent 4 Yn 1 Yl Cyclohexan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(Pent-4-yn-1-yl)cyclohexan-1-ol. It provides unparalleled insight into the connectivity of atoms and the spatial arrangement of the molecule.

Multidimensional NMR Techniques for Connectivity and Stereochemistry

To unravel the complex structure of this compound, a suite of multidimensional NMR experiments is employed. These techniques, including COSY, HMBC, HSQC, and NOESY, are instrumental in establishing the bonding framework and the relative orientation of atoms in space. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the cyclohexane (B81311) ring and along the pentynyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. sdsu.eduprinceton.edu This is crucial for assigning the carbon skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Extending beyond direct one-bond correlations, HMBC reveals couplings between protons and carbons over two to four bonds. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the pentynyl side chain to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. princeton.edu This is vital for determining the stereochemistry, such as the relative orientation of the hydroxyl group and the pentynyl substituent on the cyclohexane ring.

A hypothetical table of expected 2D NMR correlations for a diastereomer of this compound is presented below to illustrate the power of these techniques.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| H-1 (Cyclohexane) | H-2, H-6 | C-1 | C-2, C-3, C-5, C-6, C-1' |

| H-2 (Cyclohexane) | H-1, H-3 | C-2 | C-1, C-3, C-4, C-6, C-1' |

| H-1' (Pentynyl) | H-2' | C-1' | C-2, C-2', C-3' |

| H-5' (Alkyne) | - | C-5' | C-3', C-4' |

Elucidation of Conformational Preferences of the Cyclohexane Ring via NMR

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. gmu.edu The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformers can be investigated using NMR spectroscopy. gmu.eduacs.orgresearchgate.net

For this compound, the bulky pentynyl group would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. gmu.edu The orientation of the hydroxyl group, however, can be influenced by factors such as hydrogen bonding. gmu.edu By analyzing the coupling constants between protons on the cyclohexane ring, particularly the width of the signal for the proton attached to the carbon bearing the hydroxyl group (H-1), the dominant conformation can be determined. A large coupling constant is indicative of an axial proton, while a smaller coupling constant suggests an equatorial proton. acs.org Low-temperature NMR studies can even allow for the direct observation of both chair conformers if the rate of ring flipping is slowed down. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Elemental Composition

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental formula of this compound.

Low-Resolution Mass Spectrometry (LRMS): LRMS provides the nominal molecular weight of the compound. For this compound (C₁₁H₁₈O), the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 166.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov The exact mass of C₁₁H₁₈O is 166.1358. Observing a peak at this precise m/z value in the HRMS spectrum would confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

Vibrational Spectroscopy (IR, Raman) in the Structural Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies. researchgate.net

For this compound, the following characteristic vibrational bands would be expected:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3600-3200 (broad) |

| C≡C-H (Terminal Alkyne) | C-H Stretching | ~3300 (sharp) |

| C≡C (Alkyne) | Stretching | ~2120-2100 (weak) |

| C-H (sp³ hybridized) | Stretching | ~3000-2850 |

| C-O (Alcohol) | Stretching | ~1260-1000 |

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ in the IR spectrum is a clear indication of the hydroxyl group. A sharp peak around 3300 cm⁻¹ is characteristic of the C-H stretch of the terminal alkyne, and a weak band around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. youtube.comumb.edu

X-ray Crystallography for Definitive Absolute Stereochemical Assignment and Conformational Analysis

While NMR and other spectroscopic methods provide valuable information about the relative stereochemistry and conformation, X-ray crystallography offers the most definitive and unambiguous determination of the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. youtube.com

If a suitable single crystal of a specific stereoisomer of this compound can be grown, X-ray diffraction analysis would provide:

Absolute Stereochemistry: The exact spatial arrangement of the substituents on the chiral centers of the cyclohexane ring (C-1 and C-2) can be determined, distinguishing between different enantiomers and diastereomers.

Conformational Details: Precise bond lengths, bond angles, and torsion angles are obtained, offering a detailed picture of the chair conformation of the cyclohexane ring and the orientation of the pentynyl side chain.

This technique is the gold standard for structural elucidation when applicable, providing a complete and unambiguous picture of the molecule's architecture.

Stereochemical and Conformational Analysis of 2 Pent 4 Yn 1 Yl Cyclohexan 1 Ol

Conformational Dynamics of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.com This conformational preference is a central aspect of its stereochemistry.

The cyclohexane ring undergoes a rapid process known as chair-chair interconversion or ring-flipping. nih.gov During this process, axial substituents become equatorial and vice versa. masterorganicchemistry.com For a substituted cyclohexane, the two resulting chair conformers are often not equal in energy. libretexts.org The equilibrium will favor the conformer where bulky substituents occupy the more sterically favorable equatorial position, thus minimizing unfavorable 1,3-diaxial interactions. masterorganicchemistry.comchemistrysteps.comlibretexts.orgwikipedia.org These interactions are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. masterorganicchemistry.comlibretexts.orgvaia.com

In the case of 2-(pent-4-yn-1-yl)cyclohexan-1-ol, four possible diastereomeric chair conformations can be envisioned due to the presence of two substituents: the hydroxyl group and the pent-4-yn-1-yl group. The relative stability of these conformers is determined by the energetic cost of placing each substituent in an axial position.

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. chemistrysteps.comsielc.com A larger A-value indicates a stronger preference for the equatorial position.

While the specific A-value for the 2-(pent-4-yn-1-yl) group has not been experimentally determined, we can make estimations based on analogous substituents. The ethynyl (B1212043) group (–C≡CH) has a notably small A-value (approximately 0.41 kcal/mol) due to its linear geometry, which minimizes steric hindrance with the axial hydrogens of the cyclohexane ring. libretexts.org In contrast, a methyl group has a significantly larger A-value of about 1.7 kcal/mol. chemistrysteps.com The pent-4-yn-1-yl substituent has a flexible alkyl chain, which can orient itself to minimize steric interactions. However, the presence of the entire chain will undoubtedly lead to a greater steric demand than a simple ethynyl group. The hydroxyl group has a moderate A-value, which can also be influenced by the solvent's ability to form hydrogen bonds.

Given these considerations, the most stable conformation of trans-2-(pent-4-yn-1-yl)cyclohexan-1-ol would be the diequatorial conformer. For the cis-isomer, the conformer with the larger pent-4-yn-1-yl group in the equatorial position and the smaller hydroxyl group in the axial position would likely be favored. However, the exact equilibrium distribution would depend on the precise energetic contributions of each substituent and any potential intramolecular interactions.

Table 1: Estimated A-Values and Conformational Preferences of Substituents

| Substituent | Estimated A-Value (kcal/mol) | Rationale |

| -OH | 0.5 - 1.0 | Moderate steric bulk, influenced by hydrogen bonding. |

| -C≡CH | ~0.41 libretexts.org | Linear geometry minimizes 1,3-diaxial interactions. libretexts.org |

| -CH₃ | ~1.7 chemistrysteps.com | Significant steric hindrance in the axial position. chemistrysteps.com |

| -C(CH₃)₃ | >4.5 | Very high steric strain in the axial position. |

| -CH₂CH₂CH₂C≡CH | >0.41 | Larger than ethynyl, but flexible chain may reduce strain. |

Chiral Properties and Enantiomeric Purity of this compound

The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring means that this compound can exist as a mixture of enantiomers and diastereomers. The determination of enantiomeric purity and the assignment of absolute configuration are critical for its characterization.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts, thus allowing for the calculation of enantiomeric excess (e.e.). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, a variety of commercially available chiral columns could be screened to achieve baseline separation of the enantiomers. tcichemicals.com

NMR Spectroscopy with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent, the enantiomers of a chiral compound can form diastereomeric complexes that exhibit distinct NMR signals. nih.govorganicchemistrydata.orgnih.govhebmu.edu.cn Lanthanide-based chiral shift reagents are often employed for this purpose. nih.govorganicchemistrydata.orgnih.govhebmu.edu.cn By integrating the signals corresponding to each enantiomer, the e.e. can be calculated. hebmu.edu.cn For this compound, the protons close to the hydroxyl group would be most affected by the chiral shift reagent.

Bijvoet Method (Anomalous X-ray Scattering): If a suitable single crystal of an enantiomerically pure derivative of this compound can be obtained, X-ray crystallography can be used to determine its absolute configuration. The Bijvoet method relies on the anomalous scattering of X-rays by heavy atoms to establish the absolute stereochemistry of a molecule. libretexts.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique to a specific enantiomer. By comparing the experimental CD spectrum of an enantiomer of this compound with a spectrum predicted by theoretical calculations, its absolute configuration can be assigned. mdpi.combeilstein-journals.orgnih.gov This method is particularly useful when crystallization is difficult. nih.gov

Diastereoselective Control in the Synthesis and Reactions of this compound

The synthesis of this compound can be designed to control the relative stereochemistry of the two chiral centers, leading to a preponderance of one diastereomer over the other. This is known as diastereoselective synthesis. researchgate.netresearchgate.net

One common approach to synthesizing 2-substituted cyclohexanols is through the reduction of the corresponding 2-substituted cyclohexanone (B45756). The stereochemical outcome of this reduction is influenced by the steric and electronic properties of the reducing agent and the ketone. Nucleophilic addition to cyclohexanones can proceed via either axial or equatorial attack, leading to different diastereomeric products. researchgate.net For example, the reduction of 2-(pent-4-yn-1-yl)cyclohexanone with a sterically bulky reducing agent would likely favor equatorial attack to avoid steric hindrance, resulting in the formation of the cis-alcohol. Conversely, a smaller reducing agent might favor axial attack.

Another strategy involves the nucleophilic attack of a pent-4-yn-1-yl organometallic reagent on cyclohexene (B86901) oxide. The ring-opening of the epoxide would proceed via an anti-addition, leading to the formation of the trans-diastereomer of this compound. The regioselectivity and stereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Furthermore, the existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions. For instance, reactions involving the alkyne or hydroxyl group could be influenced by the conformational biases of the cyclohexane ring, leading to diastereoselective transformations.

Theoretical and Computational Studies on 2 Pent 4 Yn 1 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 2-(Pent-4-yn-1-yl)cyclohexan-1-ol. DFT methods calculate the electron density of a molecule to determine its energy and other properties. This approach provides a balance between accuracy and computational cost, making it a popular tool for studying medium-sized organic molecules.

Detailed research findings from DFT studies on similar molecules can reveal critical parameters that govern the reactivity of this compound. nih.govekb.eg For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally indicates higher reactivity. eurjchem.com

Other significant parameters derived from DFT calculations include the distribution of electron density, which highlights the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The electrostatic potential map, another output of DFT calculations, visually represents these reactive sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: -0.25, O: -0.60 | Reveals the partial charges on individual atoms. |

Potential Energy Surface Analysis of Reaction Pathways and Transition States

The study of reaction mechanisms at a molecular level is facilitated by the analysis of the potential energy surface (PES). The PES is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most likely pathways for a chemical reaction, including the structures of transition states and intermediates.

For this compound, a PES analysis could be employed to investigate various reactions, such as the intramolecular cyclization involving the alkyne and hydroxyl groups. This analysis would pinpoint the transition state for such a reaction, providing its geometry and energy. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0 | Starting material: this compound |

| Transition State | +25 | The highest energy point along the reaction coordinate. |

| Intermediate | +5 | A metastable species formed during the reaction. |

| Product | -15 | The final product of the reaction. |

Conformational Energy Landscape Profiling and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For a flexible molecule like this compound, with its rotatable bonds in the pentynyl side chain and the cyclohexane (B81311) ring, understanding its conformational preferences is crucial.

Molecular Dynamics (MD) simulations can provide a detailed picture of the conformational landscape. nih.gov In an MD simulation, the motion of atoms in a molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the different conformations accessible to the molecule at a given temperature and provides insights into its dynamic behavior. nih.gov

The results of such simulations can identify the most populated conformations, which are often the most stable ones. This information is vital for understanding how the molecule might bind to a receptor or an enzyme active site.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Chair, Equatorial) | 180 | 0.0 | 65 |

| 2 (Chair, Axial) | 60 | 1.5 | 25 |

| 3 (Twist-Boat) | 120 | 5.0 | 10 |

Modeling of Spectroscopic Properties for Enhanced Structural Elucidation

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, DFT calculations can predict the chemical shifts of the carbon and hydrogen atoms, which are the primary data obtained from NMR spectroscopy. Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Specific peaks in the IR spectrum, such as the O-H stretch of the alcohol and the C≡C stretch of the alkyne, can be predicted with reasonable accuracy.

This modeling is a powerful tool for structural elucidation, especially when experimental data is ambiguous or when trying to distinguish between different isomers.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, -OH) | 3.5 | 3.4 |

| ¹³C NMR (δ, ppm, C≡C) | 83.5, 69.0 | 83.2, 68.8 |

| IR (cm⁻¹, O-H stretch) | 3400 | 3350 |

| IR (cm⁻¹, C≡C stretch) | 2115 | 2120 |

Advanced Applications and Future Research Directions for 2 Pent 4 Yn 1 Yl Cyclohexan 1 Ol

2-(Pent-4-yn-1-yl)cyclohexan-1-ol as a Versatile Synthetic Building Block in Complex Molecule Construction

The bifunctional nature of this compound, containing both a hydroxyl group and a terminal alkyne, theoretically positions it as a valuable building block in organic synthesis. The hydroxyl group allows for transformations such as oxidation to a cyclohexanone (B45756), esterification, or etherification. Simultaneously, the terminal alkyne is a versatile handle for a multitude of coupling reactions, including the Sonogashira, Glaser, and click reactions. This dual reactivity would allow for the stepwise and controlled construction of more complex molecular architectures.

While no specific examples of its use are documented, one could envision its application in the synthesis of polycyclic systems or macrocycles, where the pentynyl chain acts as a linker to be cyclized with another part of the molecule.

Development of Novel Ligands and Catalysts Derived from the Compound's Unique Architecture

The cyclohexanol (B46403) backbone, with its stereocenters, combined with the coordinating ability of the alkyne's triple bond, presents an opportunity for the design of novel chiral ligands for asymmetric catalysis. Modification of the hydroxyl group and coordination of the alkyne to a metal center could lead to catalysts for a variety of transformations. Research on other functionalized cyclohexanols has demonstrated their utility in creating effective catalysts for reactions such as hydrogenations and oxidations. However, there is no specific research detailing the development of ligands or catalysts directly from this compound.

Integration into Total Synthesis of Natural Products and Bioactive Molecules

The structural motif of a functionalized cyclohexane (B81311) ring is present in numerous natural products and bioactive molecules. The pentynyl side chain of this compound offers a reactive site for chain extension or cyclization, which are key steps in many total synthesis campaigns. For instance, the alkyne could be hydrated to form a ketone or reduced to an alkene or alkane, providing access to a variety of saturated and unsaturated side chains. Despite this potential, no published total syntheses explicitly report the use of this compound as a starting material or intermediate.

Design and Synthesis of Chemical Probes for Fundamental Chemical Biology Investigations

Terminal alkynes are frequently incorporated into chemical probes for use in "click" chemistry-based biological investigations, such as activity-based protein profiling and target identification. The alkyne group on this compound could be reacted with an azide-tagged biomolecule or reporter molecule to study biological processes. The cyclohexanol portion of the molecule could be designed to mimic a natural substrate or ligand, allowing the molecule to target specific enzymes or receptors. While the design of such probes is theoretically feasible, no studies have been published that describe the synthesis or application of chemical probes derived from this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pent-4-yn-1-yl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology :

- Nucleophilic substitution : Use cyclohexanol derivatives (e.g., cyclohexanone) with pent-4-yn-1-yl Grignard reagents under anhydrous conditions. Monitor stereoselectivity via chiral HPLC or polarimetry .

- Catalytic hydrogenation : Reduce alkynyl intermediates (e.g., 2-(pent-4-yn-1-ylidene)cyclohexanone) with Pd/C or Lindlar catalyst to control cis/trans isomerism .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate enantiomers .

Q. How can the structure of this compound be validated experimentally?

- Analytical techniques :

- NMR : Assign proton environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, alkynyl protons at δ 1.8–2.2 ppm) and confirm regiochemistry via COSY/HSQC .

- X-ray crystallography : Use SHELX programs for small-molecule refinement to resolve absolute configuration .

- FT-IR : Identify O–H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretching .

Q. What safety protocols are critical when handling alkynyl-substituted cyclohexanols?

- Safety measures :

- Use fume hoods and explosion-proof equipment due to alkynyl reactivity.

- Avoid skin contact (risk of irritation) with nitrile gloves and lab coats .

- Store under inert gas (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the pent-4-yn-1-yl group influence the compound’s reactivity in ring-opening or cycloaddition reactions?

- Experimental design :

- Kinetic studies : Compare reaction rates of this compound with non-alkynyl analogs in Diels-Alder reactions (e.g., with maleic anhydride).

- DFT calculations : Model electron density distribution (e.g., Gaussian 16) to predict regioselectivity .

- Contradiction analysis : If experimental yields contradict computational predictions, assess solvent polarity or catalyst effects .

Q. What strategies optimize enantiomeric resolution for applications in asymmetric catalysis?

- Methodology :

- Chiral derivatization : React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze via ¹⁹F NMR .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Q. How does this compound interact with biological targets (e.g., sigma-1 receptors) in structure-activity relationship (SAR) studies?

- Approach :

- Radiolabeling : Synthesize an iodine-125 analog (e.g., [¹²⁵I]this compound) for in vitro binding assays .

- Molecular docking : Use AutoDock Vina to simulate interactions with receptor binding pockets (e.g., hydrophobic alkynyl group vs. polar hydroxyl) .

- Data interpretation : Compare IC₅₀ values with terpineol derivatives to assess steric bulk effects .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported crystallographic data for alkynyl-substituted cyclohexanols?

- Validation steps :

- Cross-validate unit cell parameters (e.g., triclinic vs. monoclinic systems) using SHELXL refinement .

- Re-examine hydrogen bonding (O–H···N/O interactions) via Hirshfeld surface analysis .

- Compare with structurally related compounds (e.g., 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol) to identify systematic errors .

Q. What are the pitfalls in interpreting NMR splitting patterns for diastereomeric mixtures?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.